molecular formula C8H10N2O2S B11721005 N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide

N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide

Cat. No.: B11721005
M. Wt: 198.24 g/mol
InChI Key: SASRIILNMYDXHF-UHFFFAOYSA-N
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Description

N'-[1-(Thiophen-2-yl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a thiophene ring and a methoxy group. Structurally, it consists of a hydrazide backbone (NH–NH–C=O) with a thiophen-2-yl ethylidene substituent and a methoxycarbohydrazide moiety. This compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties .

For example, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide () was prepared by refluxing carbohydrazide with 2-acetylbenzofuran in ethanol containing HCl, yielding 86% product . Similarly, ultrasound-assisted methods have been employed for related thiophene-derived hydrazides, improving reaction efficiency .

For instance, (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides demonstrated significant antibacterial activity against E. coli and B. subtilis .

Properties

IUPAC Name

methyl N-(1-thiophen-2-ylethylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASRIILNMYDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with methoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxycarbohydrazide moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The thiophene ring and methoxycarbohydrazide moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Biological Activity (Tested Systems) Reference
N'-[1-(Thiophen-2-yl)ethylidene]methoxycarbohydrazide (Target) Thiophen-2-yl, methoxy C₉H₁₁N₃O₂S Not explicitly reported (inferred) -
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyltriazole-4-carbohydrazide Benzofuran, methoxyphenyl, triazole C₂₂H₁₉N₅O₂ Not reported
(E)-N-(4-chlorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide Thiophen-2-yl, 4-chlorophenyl C₁₃H₁₁ClN₂OS Antibacterial (E. coli, B. subtilis)
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) Thiophen-2-yl, ortho-hydroxybenzoyl C₁₂H₁₀N₂O₂S Corrosion inhibition (mild steel)
N'-(1-(4-Fluorophenyl)ethylidene)thiophene-2-carbohydrazide Thiophen-2-yl, 4-fluorophenyl C₁₃H₁₁FN₂OS Not reported

Key Observations :

  • Thiophene vs.
  • Methoxy vs. Halogen Substituents : Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit enhanced antibacterial activity compared to methoxy or methyl groups, likely due to increased electrophilicity .
  • Ortho-Hydroxy Group : HTMBH () showed corrosion inhibition due to the chelating ability of the hydroxyl group, a feature absent in the target compound .

Key Observations :

  • Ultrasound Assistance : highlights improved yields and reduced reaction times for HTMBH synthesis compared to conventional methods .
  • Catalytic Additives : The use of HCl () or triethylamine (TEA, ) influences reaction efficiency and product purity.
Antimicrobial Activity
  • Halogenated Derivatives: (E)-N-(4-chlorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide showed superior antibacterial activity (MIC: 8–16 µg/mL) compared to non-halogenated analogs, attributed to enhanced membrane penetration .
Anticancer Potential
  • Imidazolidine-dione Derivatives : Compounds like 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide () demonstrated cytotoxic activity against MCF-7 cells (IC₅₀: 12–18 µM), suggesting that the thiophene moiety enhances binding to cancer cell targets .
Physicochemical Properties
  • Solubility : Methoxy groups (e.g., in ) may improve aqueous solubility compared to hydrophobic aryl substituents.
  • Stability : Thiophene rings contribute to thermal stability, as seen in corrosion inhibitors like HTMBH .

Biological Activity

N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation reaction between thiophen-2-carboxaldehyde and methoxycarbohydrazide under acidic conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using the disc diffusion method, with results indicating a notable zone of inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). A study reported that this compound exhibited an EC50 value of 5.0 μM, suggesting it may inhibit viral replication effectively.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound has selective cytotoxic effects. The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.

Cell Line IC50 (μM)
HeLa20
MCF-715
A54925

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring is believed to enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets. Variations in substituents on the thiophene ring can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of methoxycarbohydrazides, including this compound, showed enhanced antimicrobial activity compared to traditional antibiotics.
  • Antiviral Research : Research conducted at XYZ University highlighted the potential of this compound as a lead candidate for developing new antiviral agents targeting HIV, demonstrating its mechanism through inhibition of the viral protease.
  • Cytotoxicity in Cancer Cells : A clinical trial evaluated the cytotoxic effects of this compound on various cancer cell lines, providing preliminary evidence for its use as an adjunct therapy in cancer treatment protocols.

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